molecular formula C17H24N2O3S B2746806 Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate CAS No. 1049512-30-2

Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate

Cat. No.: B2746806
CAS No.: 1049512-30-2
M. Wt: 336.45
InChI Key: OIJGEACAAYQIAM-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a cyclic organic compound that is often used in the synthesis of pharmaceuticals. It also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a liquid at room temperature and is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity Exploration

Researchers have synthesized various hybrid molecules incorporating ethyl piperazine-1-carboxylate and evaluated their biological activities, including antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against specific microorganisms, highlighting their potential for developing new antimicrobial agents (Başoğlu et al., 2013).

Chemical Transformation Studies

Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates underwent chemical transformations with secondary amines, including piperazine, to yield N,N′-disubstituted piperazine derivatives. This process showcases the versatility of piperazine derivatives in chemical synthesis and their potential in creating novel compounds for various applications (Vasileva et al., 2018).

Development of Antimicrobial Agents

A study on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed significant antibacterial and antifungal activities in some compounds, suggesting their utility in developing new antimicrobial agents (Rajkumar et al., 2014).

Herbicidal and Plant Growth Regulatory Applications

Compounds featuring a piperazine ring and aryl(thio)carbamoyl groups have been synthesized and evaluated as potential herbicides and plant growth regulators. Their herbicidal activity against Triticum aestivum and cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus, were noteworthy, suggesting applications in agriculture (Stoilkova et al., 2014).

Inhibition of Mycobacterium Tuberculosis

Research on thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors identified compounds with promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, offering a pathway for developing new antitubercular agents (Jeankumar et al., 2013).

Novel Insecticides Development

The exploration of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives based on the serotonergic ligand PAPP for their biological activities against the armyworm Pseudaletia separata revealed potential for developing novel insecticides with a unique mode of action (Cai et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperazine derivatives are used as antipsychotics, anti-inflammatories, and antihistamines .

Future Directions

Thiophene and piperazine derivatives are areas of active research, particularly in the field of medicinal chemistry . Future research may focus on developing new synthesis methods or discovering new therapeutic applications for these compounds.

Properties

IUPAC Name

ethyl 4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-22-16(21)19-11-9-18(10-12-19)15(20)17(7-3-4-8-17)14-6-5-13-23-14/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJGEACAAYQIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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